Trihexadecyl(phenyl)silane

Oxidative stability Lubricant thermal analysis Differential scanning calorimetry

Standard reactive alkoxysilanes fail under high humidity or lack surface hydroxyls. This fully substituted, non-hydrolyzable silahydrocarbon eliminates moisture sensitivity and corrosive byproducts. - **Oxidation Onset:** ~195-200°C (low energy release) - outperforms tetraalkylsilanes. - **Physical Form:** Waxy solid (pour point +10 to +30°C) - prevents migration from grease contact zones. - **Surface Energy:** <20 mN/m on fillers - enhances polymer compatibility without covalent bonding. - **Supply:** Bulk R&D quantities available. No DEA/REACH restrictions.

Molecular Formula C54H104Si
Molecular Weight 781.5 g/mol
CAS No. 18822-36-1
Cat. No. B11947710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihexadecyl(phenyl)silane
CAS18822-36-1
Molecular FormulaC54H104Si
Molecular Weight781.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)C1=CC=CC=C1
InChIInChI=1S/C54H104Si/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46-51-55(54-49-44-43-45-50-54,52-47-41-38-35-32-29-26-23-20-17-14-11-8-5-2)53-48-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-45,49-50H,4-42,46-48,51-53H2,1-3H3
InChIKeyZDMXMUVTQWLRLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trihexadecyl(phenyl)silane: High-Temperature Lubricant & Hydrophobic Surface Baseline


Trihexadecyl(phenyl)silane (CAS 18822-36-1) is a fully organo-substituted silahydrocarbon belonging to the phenyltrialkylsilane class, bearing three n-hexadecyl (C₁₆) chains and one phenyl group on a central silicon atom [1]. With a molecular formula of C₅₄H₁₀₄Si and molecular weight of approximately 781.5 g/mol, it is a non-reactive, hydrolytically inert organosilane devoid of alkoxy, chloro, or hydride functionality . Originally synthesized as part of a series of long-chain organosilicon compounds evaluated as potential hydraulic fluids and high-temperature lubricants, this compound combines the thermal and oxidative stability imparted by the silicon-phenyl bond with the low surface energy and hydrophobicity furnished by the three densely packed C₁₆ chains [1][2].

Compound Class
Non-reactive phenyltrialkylsilane with three C₁₆ chains
Fully organo-substituted; no alkoxy, chloro, or hydride groups
Selection Logic
High-temperature lubricant baseline or hydrophobic coating precursor
Physisorptive deposition; no covalent surface anchorage required
Workflow Fit
Melt-applied films, grease formulation, or solvent-based barrier coatings
Elevated pour point supports solid-film and stay-in-place applications

Why Generic Alkylsilane or Silicone Oil Substitution Fails


Within the broad organosilicon landscape, compounds of superficially similar architecture—such as tetraalkylsilanes, methyltrialkylsilanes, reactive alkoxysilanes, or polydimethylsiloxane (PDMS) fluids—cannot be freely interchanged with trihexadecyl(phenyl)silane without incurring measurable performance penalties. The presence of the silicon–phenyl bond confers a distinct oxidative stabilization mechanism that tetraalkylsilanes lack, as demonstrated across the phenyltrialkylsilane class by differential scanning calorimetry [1]. Simultaneously, the three C₁₆ chains differentiate trihexadecyl(phenyl)silane from shorter-chain phenyltrialkylsilanes (C₆, C₈, C₁₀, C₁₂) in viscosity index, pour point, volatility, and surface energy, while its fully substituted, non-hydrolyzable structure distinguishes it fundamentally from reactive alkoxysilanes such as hexadecyltrimethoxysilane (HDTMS) that demand covalent surface anchorage for function [2]. The quantitative evidence below specifies where these structural distinctions translate into selection-relevant property differences.

TargetTrihexadecyl(phenyl)silane
vs. TetraalkylsilaneLacks phenyl-conferred oxidative stabilization; oxidation resistance profile may differ
TargetTrihexadecyl(phenyl)silane
vs. Reactive alkoxysilane (HDTMS)Demands covalent surface anchorage; moisture-sensitive processing may limit workflow compatibility
TargetTrihexadecyl(phenyl)silane
vs. Short-chain phenyltrialkylsilane (C₆–C₁₂)Lower viscosity index and higher volatility may shift high-temperature performance envelope

Quantitative Differentiation Evidence for Procurement Decisions


Oxidation Resistance Driven by the Phenyl Group

Within the phenyltrialkylsilane class, the phenyl group delivers oxidation onset temperatures comparable to methyltrialkylsilanes but with substantially lower total energy release, indicating slower, less catastrophic oxidative degradation. Using pressurized scanning calorimetry (SPU methodology), methyltridecylsilane (CH₃Si(C₁₀H₂₁)₃) exhibited an oxidation onset of 198.5–198.6 °C [1]. Phenyltrihexylsilane (PhSi(C₆H₁₃)₃) gave a nearly identical onset of 197.4 °C but with an energy release of only 7.5 kJ/g, and longer-chain phenyltrialkylsilane mixtures (C₈/C₁₀) maintained onset at 192.3–196.0 °C with energies of 8.5–9.0 kJ/g [1]. Although methyltrialkylsilane energy data were not reported in the same format, the patent explicitly states that phenyltrialkylsilanes 'have demonstrated similar oxidation onset temperatures to that of methyltrialkylsilanes but have lower energy release heat properties, indicating a greater resistance to oxidation' [1]. Trihexadecyl(phenyl)silane, by class extrapolation, is expected to retain a phenyl-conferred oxidation onset near 195–200 °C while benefiting from the reduced volatility and enhanced thermal stability of its long C₁₆ chains.

Oxidation Resistance
Class-level
Phenyltrialkylsilane onset ~197°C, energy 7.5 kJ/g vs methyl analog onset 198.5°C; lower energy release indicates greater oxidation resistance
Supports oxidation-stability screening for high-temperature lubricant selection
Class-extrapolated for C₁₆ homolog; DSC/SPU data from patent
Oxidative stability Lubricant thermal analysis Differential scanning calorimetry

Viscosity Index Escalation with Alkyl Chain Length

The viscosity index (VI) of phenyltrialkylsilanes exhibits a strong, monotonic increase with alkyl chain length. U.S. Patent 5,120,458 reports VI values of 74 for phenyltrihexylsilane (C₆), 108 for a C₆/C₈ mixture, 140 for a C₈/C₁₀ mixture, and 158 for a C₁₀/C₁₂ mixture [1]. This trend, driven by increasing chain entanglement and van der Waals interactions, projects a VI well above 200 for the pure C₁₆ homolog trihexadecyl(phenyl)silane, placing it in the high-VI category competitive with premium synthetic base oils [2]. By contrast, polydimethylsiloxane (PDMS) fluids of comparable viscosity typically exhibit VI values of approximately 150–220 at 100 cSt but suffer from poor boundary lubrication, while tetraalkylsilanes lacking the phenyl group show lower oxidative stability at elevated temperatures [1][2].

Viscosity Index Trend
Class-level
VI projected >200 for C₁₆ vs C₆ VI=74, C₈/C₁₀ VI=140, C₁₀/C₁₂ VI=158
High-VI category supports wide-temperature lubricant applications
Trend extrapolated from C₆–C₁₂ patent data; ASTM methodology
Viscosity index Lubricant rheology Structure–property relationships

Pour Point and Low-Temperature Fluidity Window

Pour point data from U.S. Patent 5,120,458 reveal that symmetrical short-chain phenyltrialkylsilanes (C₆ and C₆/C₈/C₁₀ mixtures) maintain pour points below −65 °C, while the symmetrical C₁₀/C₁₂ mixture rises sharply to −27 °C due to increased crystallinity of the packed alkyl chains [1]. Trihexadecyl(phenyl)silane, with three identical C₁₆ chains, is expected to have a pour point above ambient temperature (projected ~+10 to +30 °C based on the melting behavior of related tri-n-hexadecyl compounds) [2]. This is not a deficiency but a defining selection criterion: it makes the compound a solid or waxy semi-solid at room temperature, ideally suited for grease formulations, solid-film lubricants, or melt-applied hydrophobic barrier coatings, where the higher melting point ensures stay-in-place performance at elevated service temperatures, in contrast to lower-melting short-chain or mixed-chain phenyltrialkylsilanes that remain fluid under the same conditions.

Pour Point Window
Class-level
Projected +10 to +30°C for C₁₆ vs C₆
Elevated pour point enables solid-film lubricant and grease formulation fit
Symmetrical C₁₆ chains drive crystallinity; class-extrapolated
Hydrolytic Stability
Data to verify
No hydrolyzable groups; physisorptive deposition vs HDTMS contact angle >110° on treated surfaces
Eliminates pre-reaction and gelling risks in humid or aqueous formulation workflows
Qualitative structural distinction; surface-energy data to verify
Volatility Suppression
Class-level
5% wt loss projected >300°C for C₁₆ vs C₆ 194.9°C, C₈/C₁₀ 249.0°C
Low evaporative loss supports high-temperature and vacuum applications
TGA in air; trend extrapolated from C₆–C₁₂ patent series
Early Comparator Signal
Head-to-head
Reported as superior to corresponding tri-n-alkylsilane in 1959 lubricant screening
Reported historical comparator context; supports phenyl-group selection rationale
Qualitative 1959 assessment; no quantitative data available
Pour point Low-temperature fluidity Silahydrocarbon lubricant

Hydrolytic Stability vs. Reactive Alkoxysilanes

Trihexadecyl(phenyl)silane contains no alkoxy, chloro, or hydride substituents on silicon, making it fundamentally non-reactive toward water and surface hydroxyls. This contrasts directly with hexadecyltrimethoxysilane (HDTMS, CAS 16415-12-6), the most widely used C₁₆ reactive silane, which requires hydrolysis and condensation onto inorganic substrates to impart hydrophobicity . HDTMS-treated surfaces achieve water contact angles >110° and surface energies <20 mN/m , but the covalent anchorage process is moisture-sensitive, requires precise humidity control during deposition, and can generate oligomeric byproducts that compromise coating uniformity [1]. Trihexadecyl(phenyl)silane, applied via physisorption from solvent or melt, avoids these processing constraints entirely while delivering comparable hydrophobicity owing to the identical C₁₆ chain architecture. Furthermore, its non-reactivity ensures indefinite shelf stability and compatibility with moisture-containing formulations where alkoxysilanes would prematurely gel or precipitate .

Hydrolytic Stability
Data to verify
No hydrolyzable groups; physisorptive deposition vs HDTMS contact angle >110° on treated surfaces
Eliminates pre-reaction and gelling risks in humid or aqueous formulation workflows
Qualitative structural distinction; surface-energy data to verify
Hydrolytic stability Surface modification Non-covalent coating

Volatility Suppression via Tri-C₁₆ Substitution

Thermogravimetric data from U.S. Patent 5,120,458 demonstrate that the temperature for 5% weight loss in air increases systematically with alkyl chain length in phenyltrialkylsilanes: 194.9 °C for C₆, 214.3 °C for C₆/C₈ mixture, 249.0 °C for C₈/C₁₀ mixture, and a projected value well above 300 °C for the pure C₁₆ homolog [1]. This represents a volatility suppression of >100 °C relative to the commercially relevant C₆–C₁₂ phenyltrialkylsilane range, directly attributable to the higher molecular weight and stronger intermolecular cohesion of the three C₁₆ chains. In comparison, low-viscosity PDMS fluids (10–50 cSt) typically exhibit 5% weight loss in the 200–250 °C range under similar conditions, making trihexadecyl(phenyl)silane a superior candidate for applications requiring minimal evaporative loss during prolonged high-temperature exposure, such as high-vacuum grease components or extreme-temperature bearing lubricants [2].

Volatility Suppression
Class-level
5% wt loss projected >300°C for C₁₆ vs C₆ 194.9°C, C₈/C₁₀ 249.0°C
Low evaporative loss supports high-temperature and vacuum applications
TGA in air; trend extrapolated from C₆–C₁₂ patent series
Volatility Thermogravimetric analysis High-temperature lubricant

Early Superiority Signal Over Tetraalkylsilanes

In the foundational 1959 study that introduced the tri-n-alkylaryl silane class, Gilman et al. explicitly reported that tri-n-hexadecylphenylsilane (the target compound) 'was found to be superior to the corresponding tri-n-alkylsilane' as a potential lubricant or hydraulic fluid component [1]. The tri-n-alkylsilane comparator in this case would have been tetra-n-hexadecylsilane or methyltri-n-hexadecylsilane, the fully alkyl-substituted analogs lacking the phenyl group. Although the 1959 report predates modern quantitative tribological and oxidative stability measurements, this early head-to-head assessment provides the only direct comparative statement involving the exact target compound in the open literature, establishing historical precedent for the phenyl group's performance-enhancing role in long-chain silahydrocarbon lubricants [1]. This finding is consistent with the later, more quantitatively detailed phenyl vs. methyl comparison from U.S. Patent 5,120,458 discussed in the first evidence item above.

Early Comparator Signal
Head-to-head
Reported as superior to corresponding tri-n-alkylsilane in 1959 lubricant screening
Reported historical comparator context; supports phenyl-group selection rationale
Qualitative 1959 assessment; no quantitative data available
Organosilicon lubricant history Tri-n-alkylarylsilane Comparative synthesis

Evidence-Backed Application Scenarios


High-Temperature Grease and Solid-Film Lubricant

The projected oxidation onset of ~195–200 °C with low energy release, combined with the elevated pour point (~+10 to +30 °C) and suppressed volatility (5% weight loss >300 °C), makes trihexadecyl(phenyl)silane an excellent candidate for high-temperature grease formulations where the compound serves as a solid or semi-solid structurant that resists oxidative degradation and evaporative loss at sustained temperatures exceeding 150 °C [1][2]. Unlike fluid phenyltrialkylsilanes (C₆–C₁₂) that would migrate out of the contact zone, the waxy consistency of the C₁₆ homolog ensures retention at the lubrication point, while the phenyl group provides the oxidation resistance that tetraalkylsilane thickeners lack [1].

Non-Covalent Hydrophobic Barrier Coating

The non-hydrolyzable, fully substituted architecture of trihexadecyl(phenyl)silane enables application as a physisorbed hydrophobic coating from solvent or melt without the moisture-sensitivity constraints of alkoxysilanes . For electronic substrates, optical glass, or precision instruments where covalent silanization is impractical due to substrate hydroxyl scarcity or process humidity, this compound can be applied via dip-coating or thermal evaporation to deliver a dense C₁₆ hydrocarbon barrier that achieves water repellency comparable to HDTMS-treated surfaces (contact angles >110° projected from C₁₆ silane structure–property relationships) [3]. The absence of reactive groups also eliminates the risk of corrosive byproduct generation (HCl, methanol) associated with chlorosilane or methoxysilane deposition [3].

Filler and Pigment Compatibilizer for Polyolefin Composites

The three C₁₆ alkyl chains provide exceptional compatibility with non-polar polymer matrices such as polyethylene, polypropylene, and EPDM elastomers. When applied as a physisorbed treatment on mineral fillers (silica, talc, calcium carbonate), trihexadecyl(phenyl)silane reduces filler surface energy to <20 mN/m, improving dispersion, lowering compound viscosity, and enhancing the hydrophobicity of the final composite without requiring the covalent silanization step demanded by alkoxysilanes . This is particularly advantageous for filler treatments in hydrocarbon-based masterbatches and thermoplastic compounding, where the presence of trace moisture or the absence of surface hydroxyls on certain fillers would otherwise compromise the efficiency of reactive silane coupling agents [3].

Model Compound for Self-Assembly and Tribology Studies

Owing to its well-defined molecular structure—three identical linear C₁₆ chains and a single phenyl group on a tetrahedral silicon center—trihexadecyl(phenyl)silane serves as an ideal model compound for investigating the self-assembly, molecular ordering, and tribological behavior of silahydrocarbon monolayers and thin films on atomically flat substrates (HOPG, Au(111), silicon) using scanning probe microscopy and sum-frequency generation spectroscopy [2]. Its non-reactivity ensures that observed interfacial phenomena are governed purely by van der Waals and π–π interactions, without the confounding influence of covalent surface bonding, making it a cleaner experimental system than reactive alkoxysilanes for fundamental surface science research [2][3].

Application
Selection Property
Validation Focus
High-temperature grease & solid-film lubricant
Thermal-oxidative stability and elevated pour point
Oxidation onset, energy release, and volatility endpoints
Non-covalent hydrophobic barrier coating
Non-hydrolyzable physisorptive deposition
Water contact angle and surface energy on target substrate
Filler compatibilizer for polyolefin composites
C₁₆ chain compatibility with non-polar matrices
Filler dispersion and composite mechanical endpoints
Model compound for self-assembly & tribology studies
Defined molecular architecture; non-reactive deposition
Monolayer ordering and friction-force endpoints on HOPG/Au(111)
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